TAI-1

Cancer Cell Proliferation GI50

TAI-1 is a first-in-class, orally active Hec1 inhibitor, optimized for ~1000-fold greater potency (GI50 13.48 nM) than early probes like INH1. Its clean kinase selectivity and lack of hERG activity ensure unambiguous SAR data and in vivo safety. Ideal for oral dosing studies and robust HTS controls. Choose TAI-1 for superior target engagement and reliable in vivo synergy data with standard chemotherapies.

Molecular Formula C25H23N3O2S
Molecular Weight 429.5 g/mol
Cat. No. B8194106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAI-1
Molecular FormulaC25H23N3O2S
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=CSC(=N2)NC(=C)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC
InChIInChI=1S/C25H23N3O2S/c1-16-13-22(30-21-7-5-20(29-4)6-8-21)14-17(2)24(16)23-15-31-25(28-23)27-18(3)19-9-11-26-12-10-19/h5-15H,3H2,1-2,4H3,(H,27,28)
InChIKeyRIHDNDGYTTXMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TAI-1: First-in-Class Hec1 Inhibitor for Cancer Research and Drug Discovery


TAI-1 (CAS 1334921-03-7) is a potent small molecule inhibitor that disrupts the protein-protein interaction between Hec1 (Highly Expressed in Cancer 1) and the mitotic kinase Nek2 [1]. As a first-in-class Hec1-targeted agent, it induces chromosomal misalignment, Nek2 degradation, and subsequent apoptotic cell death in cancer cells [1]. TAI-1 is orally active and demonstrates anti-proliferative activity across a broad spectrum of cancer cell lines [1].

Why TAI-1 Cannot Be Substituted with Other Hec1 Inhibitors or Generic Mitotic Agents


While the Hec1/Nek2 axis is a validated target for anti-mitotic therapy, in-class compounds exhibit drastic differences in potency, target engagement, and drug-like properties. The early Hec1 inhibitor INH1, for instance, requires micromolar concentrations to achieve cellular effects and lacks oral bioavailability [1]. TAI-1 was specifically optimized to overcome these limitations, delivering nanomolar potency and oral activity, which are critical for translational research and preclinical development [1]. Furthermore, TAI-1 demonstrates a clean selectivity profile against a panel of kinases and the hERG cardiac channel, a safety advantage not consistently established for other Hec1-targeting probes [1].

Quantitative Evidence of TAI-1 Differentiation from Comparator Compounds


TAI-1 Demonstrates ~1000-Fold Greater Potency than the Hec1 Inhibitor INH1

In a direct cellular comparison, TAI-1 exhibits a GI50 of 13.48 nM in K562 chronic myeloid leukemia cells, representing an approximately 1000-fold improvement in potency compared to the Hec1 inhibitor INH1, which has a GI50 of 11.7 µM in the same cell line [1].

Cancer Cell Proliferation GI50

TAI-1 Maintains Potency Across a Broad Spectrum of Cancer Cell Lines

TAI-1 exhibits broad-spectrum anti-cancer activity, with GI50 values < 100 nM in the majority of cell lines tested across leukemia, breast, cervical, and liver cancer models [1]. In contrast, the comparator INH1 typically shows GI50 values in the 10-21 µM range across breast cancer cell lines .

Oncology Drug Sensitivity NCI-60 Panel

TAI-1 Demonstrates Orally Active In Vivo Tumor Growth Inhibition

TAI-1 is effective following oral administration in multiple xenograft models. It caused significant tumor growth delay in the Huh-7 hepatocellular carcinoma model and modest tumor inhibition in Colo205 and MDA-MB-231 models [1]. The comparator INH1, in contrast, requires intraperitoneal or intravenous administration for in vivo studies and has not been reported as orally bioavailable [2].

In Vivo Xenograft Oral Bioavailability

TAI-1 Exhibits High Target Specificity with No Inhibition of Off-Target Kinases or hERG

TAI-1 was screened against a panel of 20 diverse kinases at concentrations up to 10 mM and showed no inhibitory effects, confirming its specificity for the Hec1/Nek2 interaction [1]. Additionally, in a hERG competitive binding assay, TAI-1 exhibited an IC50 value >1000 times its cellular GI50, indicating a low potential for cardiac toxicity [1].

Selectivity Safety Pharmacology Kinase Panel

TAI-1 Shows Synergistic Activity with Standard-of-Care Chemotherapeutics

TAI-1 demonstrates synergistic anti-cancer effects when combined with doxorubicin, topotecan, and paclitaxel in leukemia, breast, and liver cancer cell lines, as indicated by combination index (CI) values < 1 [1]. This synergy profile is a key differentiator, positioning TAI-1 for potential use in combination regimens, whereas data on such synergistic interactions for INH1 are limited.

Combination Therapy Synergy Chemotherapy

TAI-1 Shows Favorable Preliminary In Vivo Safety Profile

In a 7-day pilot toxicity study in mice at oral doses corresponding to efficacious levels, TAI-1 showed no adverse effects on body weight, organ weight, or blood indices [1]. This contrasts with the known dose-limiting toxicities (e.g., myelosuppression, neurotoxicity) associated with many microtubule-targeting agents [1].

Toxicology In Vivo Safety Maximum Tolerated Dose

Recommended Application Scenarios for TAI-1 Based on Differentiated Evidence


Lead Optimization and Structure-Activity Relationship (SAR) Studies

TAI-1 serves as an ideal benchmark compound for medicinal chemistry programs targeting the Hec1/Nek2 interaction. Its ~1000-fold improvement in potency over INH1 [1] provides a high-efficacy starting point for designing novel analogs, while its clean kinase selectivity profile [1] reduces the risk of confounding off-target activities during SAR analysis.

In Vivo Pharmacology and Oral Efficacy Studies

Given its validated oral bioavailability and tumor growth inhibition in multiple xenograft models [1], TAI-1 is a superior choice for chronic oral dosing studies in rodents. Its favorable preliminary safety profile [1] supports long-term in vivo experiments without the need for specialized parenteral formulations.

Combination Therapy Screening and Mechanistic Synergy Studies

TAI-1's demonstrated synergy with doxorubicin, topotecan, and paclitaxel [1] makes it a valuable tool for exploring combination regimens. Its defined mechanism of action (Hec1/Nek2 disruption) and clean selectivity profile [1] allow for unambiguous interpretation of synergistic interactions.

Broad-Spectrum Cancer Cell Line Profiling

The nanomolar potency of TAI-1 across a wide array of cancer cell types [1] positions it as a robust positive control for high-throughput screening campaigns and for validating Hec1/Nek2 dependency in novel cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.